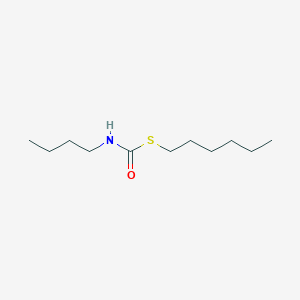
2-Bromo-5-(phenylethynyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(phenylethynyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position and a phenylethynyl group at the 5-position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(phenylethynyl)thiophene typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromothiophene.
Sonogashira Coupling: The 2-bromothiophene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(phenylethynyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The phenylethynyl group can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in Sonogashira coupling.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Bases: Triethylamine (TEA), potassium carbonate (K2CO3).
Major Products
Substituted Thiophenes: Products formed by substitution of the bromine atom.
Coupled Products: Complex molecules formed by coupling reactions involving the phenylethynyl group.
Aplicaciones Científicas De Investigación
2-Bromo-5-(phenylethynyl)thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(phenylethynyl)thiophene depends on its specific application. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The phenylethynyl group can interact with various molecular targets, influencing the electronic properties of the resulting compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromothiophene: Lacks the phenylethynyl group, making it less versatile in coupling reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a phenylethynyl group, leading to different reactivity and applications.
Uniqueness
2-Bromo-5-(phenylethynyl)thiophene is unique due to the presence of both a bromine atom and a phenylethynyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis.
Propiedades
Número CAS |
154355-90-5 |
|---|---|
Fórmula molecular |
C12H7BrS |
Peso molecular |
263.15 g/mol |
Nombre IUPAC |
2-bromo-5-(2-phenylethynyl)thiophene |
InChI |
InChI=1S/C12H7BrS/c13-12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |
Clave InChI |
AZZHZGDOEHABIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)

![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)

![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)
![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)

![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)



![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
